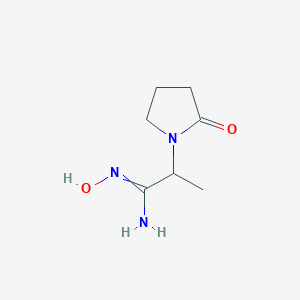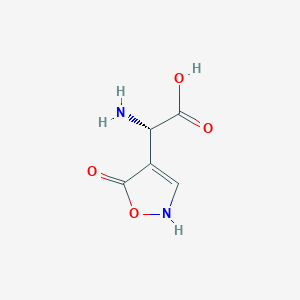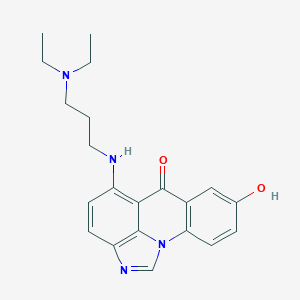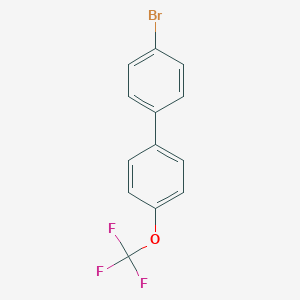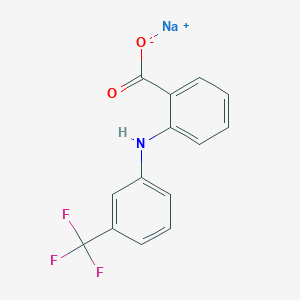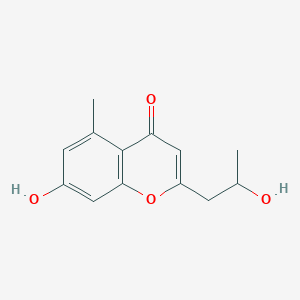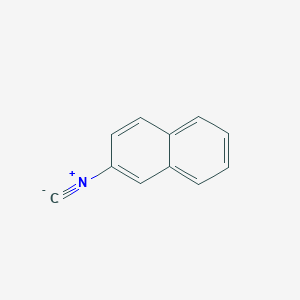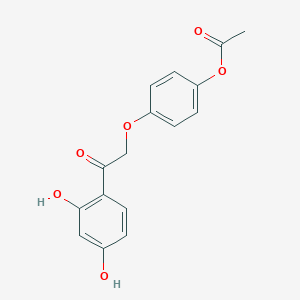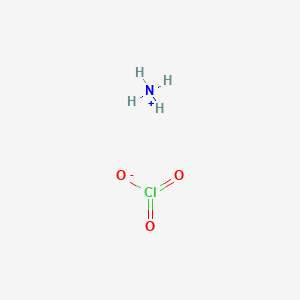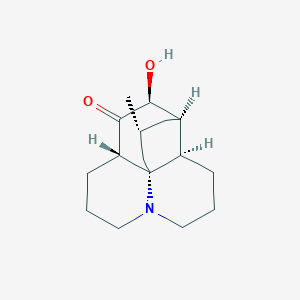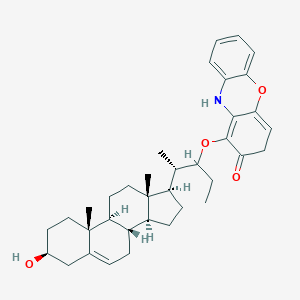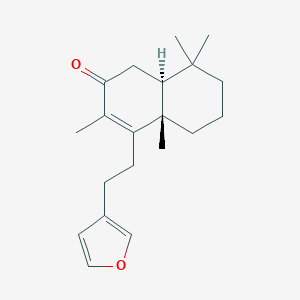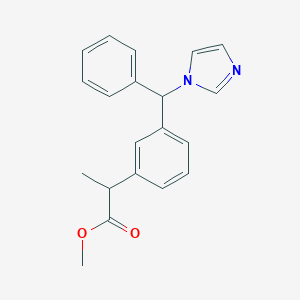
Odalprofen
Übersicht
Beschreibung
ODALPROFEN is a chemical compound known for its analgesic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ODALPROFEN involves several steps, starting from basic organic compounds. The process typically includes:
Step 1: Formation of an intermediate compound through a reaction involving a base and an organic halide.
Step 2: The intermediate is then subjected to a series of reactions, including oxidation and reduction, to form the final product.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity and yield. The industrial methods also incorporate advanced purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ODALPROFEN durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Das Gegenteil von Oxidation, bei der Wasserstoff hinzugefügt oder Sauerstoff entfernt wird.
Substitution: Bei dieser Reaktion wird eine funktionelle Gruppe im Molekül durch eine andere ersetzt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Verschiedene Halogenide und Nukleophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
ODALPROFEN hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zu Reaktionsmechanismen und Synthesetechniken verwendet.
Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel.
Medizin: this compound wird auf seine analgetischen Eigenschaften und sein potenzielles Einsatzgebiet in der Schmerztherapie untersucht.
Industrie: Es wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Es wirkt in erster Linie durch Hemmung der Synthese von Prostaglandinen, die Mediatoren von Schmerz und Entzündung sind. Diese Hemmung wird durch die Blockade der Cyclooxygenase (COX)-Enzyme, insbesondere COX-2, erreicht. Durch die Reduktion der Produktion von Prostaglandinen lindert this compound effektiv Schmerz und Entzündung .
Wirkmechanismus
The mechanism of action of ODALPROFEN involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition is achieved through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2. By reducing the production of prostaglandins, this compound effectively alleviates pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
ODALPROFEN ist in seiner Struktur und seinem Wirkmechanismus einzigartig im Vergleich zu anderen analgetischen Verbindungen. Einige ähnliche Verbindungen umfassen:
Ibuprofen: Ein weiteres nicht-steroidales Antirheumatikum (NSAR), das ebenfalls COX-Enzyme hemmt, aber eine andere chemische Struktur aufweist.
Naproxen: Ähnlich wie Ibuprofen ist es ein NSAR mit einer unterschiedlichen chemischen Struktur und leicht unterschiedlichen pharmakokinetischen Eigenschaften.
Ketoprofen: Ein weiteres NSAR mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen chemischen Eigenschaften.
This compound zeichnet sich durch seine spezifischen molekularen Wechselwirkungen und sein Potenzial für gezielte therapeutische Anwendungen aus .
Eigenschaften
IUPAC Name |
methyl 2-[3-[imidazol-1-yl(phenyl)methyl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(20(23)24-2)17-9-6-10-18(13-17)19(22-12-11-21-14-22)16-7-4-3-5-8-16/h3-15,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBGQIQVSGCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869878 | |
| Record name | Methyl 2-{3-[(1H-imidazol-1-yl)(phenyl)methyl]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137460-88-9 | |
| Record name | Odalprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ODALPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N992I742HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


